Pramiracetam
Pramiracetam
Pramiracetam is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Pramiracetam has been previously approved in some eastern European countries under the brand names Pramistar, Neupramir, and Remen. It was also previously approved in the United States with orphan drug designation. Pramiracetam has been studied for the use in Alzheimer's disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression.
Pramiracetam has been previously approved in some eastern European countries under the brand names Pramistar, Neupramir, and Remen. It was also previously approved in the United States with orphan drug designation. Pramiracetam has been studied for the use in Alzheimer's disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression.
Brand Name:
Vulcanchem
CAS No.:
68497-62-1
VCID:
VC0000526
InChI:
InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)
SMILES:
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C
Molecular Formula:
C14H27N3O2
Molecular Weight:
269.38 g/mol
Pramiracetam
CAS No.: 68497-62-1
APIs
VCID: VC0000526
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
CAS No. | 68497-62-1 |
---|---|
Product Name | Pramiracetam |
Molecular Formula | C14H27N3O2 |
Molecular Weight | 269.38 g/mol |
IUPAC Name | N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
Standard InChI | InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18) |
Standard InChIKey | ZULJGOSFKWFVRX-UHFFFAOYSA-N |
SMILES | CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C |
Canonical SMILES | CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C |
Description | Pramiracetam is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid. Pramiracetam has been previously approved in some eastern European countries under the brand names Pramistar, Neupramir, and Remen. It was also previously approved in the United States with orphan drug designation. Pramiracetam has been studied for the use in Alzheimer's disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression. |
Related CAS | 72869-16-0 (sulfate) |
Synonyms | N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide pramiracetam pramiracetam hydrochloride pramiracetam sulfate Pramista |
PubChem Compound | 51712 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume